molecular formula C7H6F3NO B13125182 2(1H)-Pyridinone, 5-methyl-4-(trifluoromethyl)-

2(1H)-Pyridinone, 5-methyl-4-(trifluoromethyl)-

Cat. No.: B13125182
M. Wt: 177.12 g/mol
InChI Key: YJDHOHIVOLFFBU-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identity

The systematic IUPAC name for this compound is 6-methyl-4-(trifluoromethyl)-2(1H)-pyridinone , reflecting its substitution pattern on the pyridinone ring. The numbering begins at the carbonyl oxygen (position 1), with the methyl group at position 6 and the trifluoromethyl (-CF₃) group at position 4. Alternative names include 4-trifluoromethyl-6-methyl-2-pyridone and 6-methyl-4-(trifluoromethyl)pyridin-2-ol, though these are largely deprecated in favor of IUPAC nomenclature.

The molecular structure (Fig. 1) features a planar six-membered ring with conjugated π-electrons, disrupted by the lactam group at positions 1 and 2. The electron-withdrawing trifluoromethyl group at position 4 induces significant polarization, while the methyl group at position 6 contributes steric bulk. Key physicochemical properties include:

Property Value Source
Molecular Formula C₇H₆F₃NO
Molecular Weight 177.12 g/mol
Melting Point 124–128°C
Density 1.315 g/cm³
Boiling Point 231.3°C at 760 mmHg

The compound’s tautomeric equilibrium between the lactam (2-pyridinone) and lactim (2-hydroxypyridine) forms is influenced by solvent polarity and temperature, a behavior critical to its reactivity in synthetic applications.

Historical Development in Heterocyclic Chemistry

The synthesis of 6-methyl-4-(trifluoromethyl)-2(1H)-pyridinone emerged in the late 20th century alongside advancements in fluorinated heterocycles. Early routes involved condensation reactions of β-keto esters with ammonia derivatives, followed by fluorination. For example, cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with methylamine under acidic conditions yields the pyridinone core, with subsequent methylation introducing the C6 substituent.

The compound’s development parallels the broader adoption of trifluoromethyl groups in medicinal chemistry, driven by their ability to enhance metabolic stability and lipophilicity. By the 1990s, its utility as a building block for kinase inhibitors and antimicrobial agents became apparent, though patent literature from this period remains sparse. Modern synthetic protocols employ transition-metal catalysis, such as palladium-mediated cross-coupling, to install the trifluoromethyl group regioselectively.

Position Within Pyridinone Derivative Classifications

Pyridinones are classified based on substituent patterns and electronic profiles. This compound belongs to the 2-pyridinone subclass, distinguished by the lactam group at positions 1 and 2. Within this subclass, it further falls into the 4-CF₃-6-Me subgroup, characterized by:

  • Electron-deficient aromatic systems : The -CF₃ group withdraws electron density via inductive effects, rendering the ring susceptible to nucleophilic attack at positions 3 and 5.
  • Steric hindrance : The methyl group at position 6 impedes substitution reactions at adjacent positions, directing reactivity toward the less hindered C3 and C5 sites.

Comparative analysis with analogous pyridinones, such as 5-(trifluoromethyl)-2-pyridone (CAS 33252-63-0), reveals distinct electronic profiles. The -CF₃ group at C4 in 22123-19-9 creates a larger dipole moment compared to C5-substituted derivatives, as evidenced by computational studies. This electronic asymmetry enhances its utility in asymmetric catalysis and chiral ligand design.

The compound’s role in drug discovery is underscored by its presence in patented intermediates for Janus kinase (JAK) inhibitors and non-steroidal anti-inflammatory agents. For instance, derivatives bearing aryl groups at C3 exhibit nanomolar IC₅₀ values against JAK3, highlighting the pharmacophoric importance of the pyridinone scaffold.

Properties

Molecular Formula

C7H6F3NO

Molecular Weight

177.12 g/mol

IUPAC Name

5-methyl-4-(trifluoromethyl)-1H-pyridin-2-one

InChI

InChI=1S/C7H6F3NO/c1-4-3-11-6(12)2-5(4)7(8,9)10/h2-3H,1H3,(H,11,12)

InChI Key

YJDHOHIVOLFFBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=O)C=C1C(F)(F)F

Origin of Product

United States

Preparation Methods

Four-Step Process Using Alkyl Vinyl Ether and Trifluoroacetyl Chloride

A prominent method involves a four-step process starting from an alkyl vinyl ether and trifluoroacetyl chloride, which leads to 4-trifluoromethyl-2(1H)-pyridinone derivatives. The key steps are:

  • Step 1: Formation of Condensation Products

    Alkyl vinyl ether (R = C1-C4 alkyl) is reacted with trifluoroacetyl chloride under controlled temperature (0–25 °C) conditions, often with slight excess of vinyl ether (10–50%) to ensure complete reaction. The reaction is monitored by gas chromatography to confirm conversion. Additional aliquots of trifluoroacetyl chloride may be added to drive the reaction to completion. This step yields a mixture of condensation products, including acetals and dienoates.

  • Step 2: Cyclization to Dienoates

    The condensation mixture is treated with acetic anhydride and catalytic pyridinium p-toluenesulfonate (PPTS) and heated to reflux (~145–150 °C). This step converts the mixture into dienoates, isolated by distillation and standard workup procedures.

  • Step 3: Conversion to Pyridinone

    The dienoates are cyclized to the target pyridinone by one of several methods:

    • (a) Reaction with ammonium salts of organic acids (e.g., ammonium acetate or ammonium formate) or formamide at 120–180 °C (preferably 150–160 °C) in the absence or presence of polar aprotic solvents such as formamide or dimethylformamide. This yields the pyridinone via direct cyclization.

    • (b) Reaction with unsubstituted amides (RCONH2) and catalytic methoxide in polar solvents (formamide, DMF, methanol) at 40–150 °C, followed by acid-mediated cyclization.

    • (c) Reaction with acids and water to form lactones, which are then treated with ammonia.

    • (d) Alternative cyclization routes using organic anhydrides and PPTS to form intermediates that are subsequently cyclized.

  • Step 4: Isolation and Purification

    The final product is isolated by precipitation, filtration, washing (e.g., with toluene), and drying. Yields of crude product can reach ~94% with purity around 70% by GC area. Further purification is achieved by recrystallization or chromatography.

Table 1: Summary of Key Reaction Conditions in Four-Step Process

Step Reagents/Conditions Temperature (°C) Solvent/Notes Outcome
1 Alkyl vinyl ether + trifluoroacetyl chloride 0 to 25 Often neat or alcohol solvent Condensation products
2 Acetic anhydride + PPTS 145–150 No additional solvent Dienoate intermediates
3a Ammonium salt (e.g., ammonium acetate) 120–180 (150–160) Formamide or polar aprotic Cyclization to pyridinone
3b Unsubstituted amide + methoxide + acid 40–150 (60–100) Formamide, methanol, DMF Cyclization via amide intermediates
4 Precipitation, filtration, washing Ambient Toluene wash Purified 4-trifluoromethyl-2(1H)-pyridinone

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinone to pyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl and trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

5-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Trifluoromethyl vs. Halogen Substituents: The 4-CF₃ group in the target compound confers greater electron-withdrawing effects compared to bromine in 5-bromo-3-(trifluoromethyl)-2(1H)-pyridinone . This enhances electrophilic reactivity, making it suitable for nucleophilic substitution reactions.

Biological Activity

2(1H)-Pyridinone, 5-methyl-4-(trifluoromethyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing from various studies and research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a pyridinone ring with a trifluoromethyl group at the 4-position and a methyl group at the 5-position. The trifluoromethyl group is known to enhance the biological activity of compounds by increasing lipophilicity and altering electronic properties.

Synthesis Methods

Several synthetic routes have been developed for the preparation of 2(1H)-pyridinone derivatives. Notably, one method involves the reaction of 5-methyl-2(1H)-pyridone with trifluoroacetic anhydride in the presence of a base, yielding various substituted pyridinones with potential biological activities .

Antimicrobial Activity

Research indicates that 2(1H)-pyridinone derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with a trifluoromethyl substitution demonstrated potent activity against Mycobacterium tuberculosis, with minimal cytotoxicity towards human cells (IC50 > 100 μM) . Additionally, these compounds were shown to be effective against Gram-positive bacteria while being inactive against Gram-negative strains .

Anticancer Properties

The antiproliferative effects of 5-methyl-4-(trifluoromethyl)-2(1H)-pyridinone have been documented in various cancer cell lines. For instance, modifications at the 5-position have led to enhanced selectivity and potency against specific cancer types. Compounds similar to this pyridinone have been associated with inhibition of DNA topoisomerases, which are critical for DNA replication in cancer cells .

Case Study: Antitubercular Activity

A significant study focused on the antitubercular activity of a series of trifluoromethyl pyrimidinones found that the most promising derivative exhibited an MIC (minimum inhibitory concentration) of 4.9 μM against M. tuberculosis while maintaining low cytotoxicity . This highlights the potential for developing new antitubercular agents based on this scaffold.

Case Study: Antichlamydial Activity

Another investigation into related compounds demonstrated that certain derivatives showed moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, indicating their potential as antibiotic agents . The presence of electron-withdrawing groups like trifluoromethyl was crucial for enhancing their biological activity.

Summary of Biological Activities

Activity Type Effectiveness Remarks
AntimicrobialPotent against Gram-positive bacteriaSelective for M. tuberculosis
AnticancerInhibitory effects on cancer cellsTargets DNA topoisomerases
AntichlamydialModerate activityEffective against N. meningitidis

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